molecular formula C7H7ClFNO3S B2384002 5-Chloro-4-fluoro-2-methoxybenzenesulfonamide CAS No. 889858-19-9

5-Chloro-4-fluoro-2-methoxybenzenesulfonamide

Cat. No. B2384002
M. Wt: 239.65
InChI Key: NBVWAQSILODKNN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

5-Chloro-4-fluoro-2-methoxybenzenesulfonamide, also known as CFMS, is a chemical compound that has gained significant attention in scientific research. CFMS is a sulfonamide derivative that has a unique chemical structure, making it a promising candidate for various applications.

Detailed Synthesis Method

Design of the Synthesis Pathway
The synthesis pathway for 5-Chloro-4-fluoro-2-methoxybenzenesulfonamide involves the sulfonation of 5-Chloro-4-fluoro-2-methoxyaniline followed by the conversion of the resulting sulfonic acid to the sulfonamide.

Starting Materials
5-Chloro-4-fluoro-2-methoxyaniline, Sulfuric acid, Sodium nitrite, Sodium sulfite, Sodium hydroxide, Ammonium chloride, Sodium bicarbonate, Sulfamic acid, Acetic anhydride, Methanol

Reaction
Diazotization of 5-Chloro-4-fluoro-2-methoxyaniline with sodium nitrite and hydrochloric acid to form diazonium salt, Addition of sodium sulfite to the diazonium salt to form the sulfonic acid, Neutralization of the sulfonic acid with sodium hydroxide to form the sodium salt, Reaction of the sodium salt with sulfamic acid to form the sulfonamide, Acetylation of the sulfonamide with acetic anhydride and sodium bicarbonate to form the final product, Crystallization of the product from methanol

Mechanism Of Action

The mechanism of action of 5-Chloro-4-fluoro-2-methoxybenzenesulfonamide is not fully understood. However, it is believed to act by binding to the active site of the target enzyme and inhibiting its activity. 5-Chloro-4-fluoro-2-methoxybenzenesulfonamide has been shown to be a competitive inhibitor of carbonic anhydrase, which plays a crucial role in the regulation of acid-base balance in the body.

Biochemical And Physiological Effects

5-Chloro-4-fluoro-2-methoxybenzenesulfonamide has been found to have several biochemical and physiological effects. It has been shown to reduce the levels of pro-inflammatory cytokines and inhibit the growth of cancer cells. 5-Chloro-4-fluoro-2-methoxybenzenesulfonamide has also been found to have a neuroprotective effect, which may be useful in the treatment of neurodegenerative diseases.

Advantages And Limitations For Lab Experiments

5-Chloro-4-fluoro-2-methoxybenzenesulfonamide has several advantages for lab experiments. It is easy to synthesize and purify, making it readily available for research. 5-Chloro-4-fluoro-2-methoxybenzenesulfonamide is also stable under a wide range of conditions, making it suitable for various experiments. However, 5-Chloro-4-fluoro-2-methoxybenzenesulfonamide has some limitations, including its low solubility in water, which can make it difficult to work with in aqueous environments.

Future Directions

There are several future directions for the research on 5-Chloro-4-fluoro-2-methoxybenzenesulfonamide. One potential application is in the development of new drugs for the treatment of cancer and neurodegenerative diseases. 5-Chloro-4-fluoro-2-methoxybenzenesulfonamide has also been shown to have potential as a diagnostic tool for certain diseases. Further research is needed to fully understand the mechanism of action of 5-Chloro-4-fluoro-2-methoxybenzenesulfonamide and to explore its potential applications in various fields.
In conclusion, 5-Chloro-4-fluoro-2-methoxybenzenesulfonamide is a promising compound that has gained significant attention in scientific research. Its unique chemical structure and potent inhibitory activity against several enzymes make it a promising candidate for various applications. Further research is needed to fully understand the potential of 5-Chloro-4-fluoro-2-methoxybenzenesulfonamide and to explore its applications in various fields.

Scientific Research Applications

5-Chloro-4-fluoro-2-methoxybenzenesulfonamide has been extensively studied for its potential application in the field of medicinal chemistry. It has been found to exhibit potent inhibitory activity against several enzymes, including carbonic anhydrase, acetylcholinesterase, and butyrylcholinesterase. 5-Chloro-4-fluoro-2-methoxybenzenesulfonamide has also been shown to have anti-inflammatory and anti-tumor properties.

properties

IUPAC Name

5-chloro-4-fluoro-2-methoxybenzenesulfonamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H7ClFNO3S/c1-13-6-3-5(9)4(8)2-7(6)14(10,11)12/h2-3H,1H3,(H2,10,11,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NBVWAQSILODKNN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=C(C=C1S(=O)(=O)N)Cl)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H7ClFNO3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

239.65 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5-Chloro-4-fluoro-2-methoxybenzenesulfonamide

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.